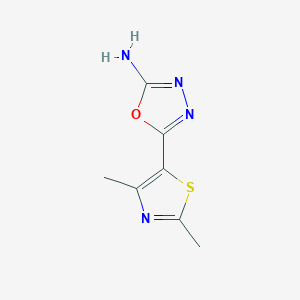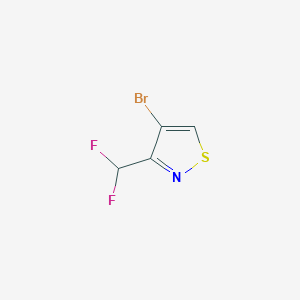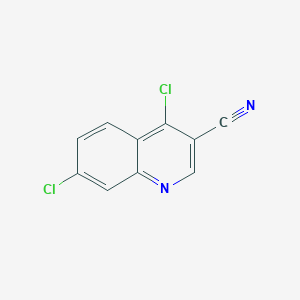
4,7-二氯喹啉-3-腈
描述
4,7-Dichloroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the quinoline ring and a nitrile group at the 3 position.
科学研究应用
4,7-Dichloroquinoline-3-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.
Biological Research: The compound is used in the study of various biological pathways and mechanisms, particularly those related to infectious diseases.
Industrial Applications:
准备方法
Synthetic Routes and Reaction Conditions
4,7-Dichloroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the Gould–Jacobs reaction, which constructs the pyridine ring from 3-chloroaniline. The substituted aniline is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine. This imine is then cyclized to form the pyridine ring by heating in mineral oil .
Another method involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole via nucleophilic aromatic substitution (SNAE), followed by treatment with different carbonyl compounds .
Industrial Production Methods
Industrial production methods for 4,7-dichloroquinoline-3-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
4,7-Dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAE): The chlorine atoms at the 4 and 7 positions are highly reactive in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and other reducing agents can be used for reduction reactions.
Major Products
作用机制
The mechanism of action of 4,7-dichloroquinoline-3-carbonitrile is primarily related to its ability to interfere with biological pathways. In the case of antimalarial activity, it is believed to inhibit the heme polymerase enzyme in the Plasmodium parasite, preventing the detoxification of heme and leading to the parasite’s death . The compound’s antimicrobial activity is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes .
相似化合物的比较
Similar Compounds
4,7-Dichloroquinoline: A closely related compound used as an intermediate in the synthesis of antimalarial drugs.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with applications in medicinal chemistry.
Chloroquine: A well-known antimalarial drug that shares structural similarities with 4,7-dichloroquinoline-3-carbonitrile.
Uniqueness
4,7-Dichloroquinoline-3-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of ongoing research in medicinal chemistry .
属性
IUPAC Name |
4,7-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKHDBGAQNSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650711 | |
| Record name | 4,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936498-07-6 | |
| Record name | 4,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


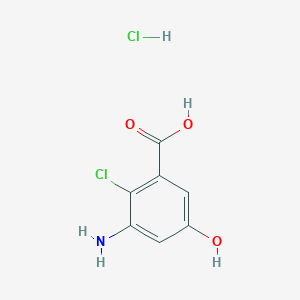
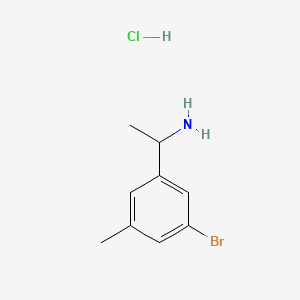
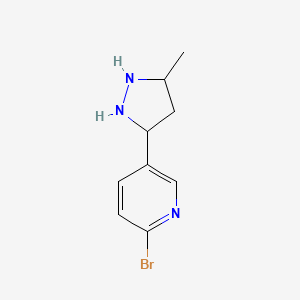
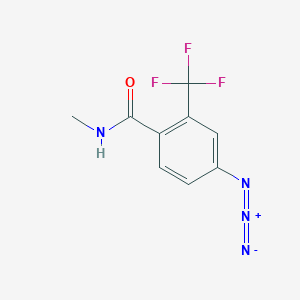
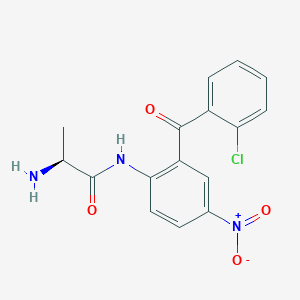
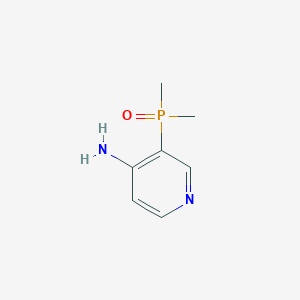

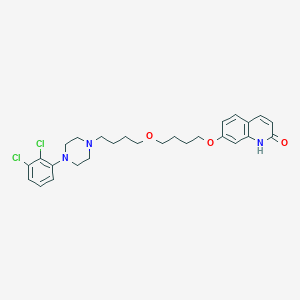
![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)

![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)
